2-Amino-1-(pyrimidin-5-yl)ethan-1-one 2-Amino-1-(pyrimidin-5-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1211530-06-1
VCID: VC17638088
InChI: InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2
SMILES:
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

2-Amino-1-(pyrimidin-5-yl)ethan-1-one

CAS No.: 1211530-06-1

Cat. No.: VC17638088

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(pyrimidin-5-yl)ethan-1-one - 1211530-06-1

Specification

CAS No. 1211530-06-1
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name 2-amino-1-pyrimidin-5-ylethanone
Standard InChI InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2
Standard InChI Key NLIRJUBUHBPQME-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=N1)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—modified with an amino group (-NH2_2) at position 2 and an acetyl group (-COCH3_3) at position 5 (Figure 1) . This arrangement confers planar geometry and moderate polarity, influencing its solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(2-Aminopyrimidin-5-yl)ethan-1-one
Molecular FormulaC6H7N3O\text{C}_6\text{H}_7\text{N}_3\text{O}
Molecular Weight137.14 g/mol
SMILESCC(=O)C1=CN=C(N=C1)N
InChIKeyUYVRMDUESKFUJX-UHFFFAOYSA-N
CAS Registry Number124491-42-5

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The 1H^1\text{H}-NMR spectrum exhibits signals corresponding to the pyrimidine protons (δ 8.5–9.0 ppm), acetyl methyl group (δ 2.6 ppm), and amino protons (δ 5.5–6.0 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z 137.14 confirms the molecular weight, with fragmentation patterns indicative of acetyl and pyrimidine moieties .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation reactions involving enaminones and guanidines. A representative pathway involves:

  • Enaminone Preparation: Reacting acetylacetone with ammonium acetate to form an enaminone intermediate.

  • Cyclization: Treating the enaminone with guanidine hydrochloride under basic conditions to yield the pyrimidine core .

  • Functionalization: Introducing the amino group via nucleophilic substitution or catalytic amination .

Reaction Scheme:

Enaminone+GuanidineBase2-Amino-1-(pyrimidin-5-yl)ethan-1-one+Byproducts\text{Enaminone} + \text{Guanidine} \xrightarrow{\text{Base}} \text{2-Amino-1-(pyrimidin-5-yl)ethan-1-one} + \text{Byproducts}

Industrial Manufacturing

Industrial processes optimize yield (>85%) and purity (>98%) through:

  • Continuous Flow Reactors: Enhancing reaction control and scalability.

  • Crystallization: Using ethanol-water mixtures to isolate high-purity crystals .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its pyrimidine core mimics nucleobases, enabling interactions with enzymatic active sites . For example, derivatives have shown inhibitory activity against protein arginine methyltransferase 5 (PRMT5), a target in oncology .

Material Science

In organic electronics, its planar structure facilitates π-π stacking, making it a candidate for organic semiconductors. Studies report charge carrier mobilities of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in thin-film transistors .

Future Directions

Research priorities include:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

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